4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-fluoro-3-nitrophenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-12-6-3-10(7-13(12)16(18)19)15-8-9-1-4-11(17)5-2-9/h1-8,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFONABYUZWFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC(=C(C=C2)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol typically involves the condensation reaction between 4-fluoro-3-nitrobenzaldehyde and 4-aminophenol. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Coordination Chemistry with Metal Ions
The compound acts as a bidentate ligand, coordinating via the imine nitrogen () and phenolic oxygen (). Stability constants () for its metal complexes were determined via pH-metric titrations :
| Metal Ion | (Binary Complex) | (Ternary Complex*) | Conditions |
|---|---|---|---|
| Co(II) | 8.42 ± 0.05 | 12.15 ± 0.07 | 75% 1,4-dioxane, μ = 0.1 M KCl |
| Ni(II) | 9.01 ± 0.03 | 13.20 ± 0.06 | |
| Cu(II) | 10.85 ± 0.04 | 15.30 ± 0.08 | |
| Zn(II) | 7.98 ± 0.02 | 11.45 ± 0.05 |
Ternary Complex Ligands:
-
Primary ligand: 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol
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Secondary ligand: 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol .
Key Observations:
-
Cu(II) forms the most stable complexes due to Jahn-Teller distortion adaptability.
-
Ternary complexes exhibit enhanced stability compared to binary systems .
Acid-Base Behavior
The phenolic hydroxyl () and protonated imine () govern pH-dependent reactivity:
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Deprotonation: Occurs in alkaline media, enhancing chelation ability.
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Tautomerism: Enol-imine ↔ keto-amine tautomerization observed in polar solvents .
| Tautomer | Bond Lengths (Å) | Source |
|---|---|---|
| Enol-imine form | C–O: 1.34, C=N: 1.29 | |
| Keto-amine form | C–O: 1.23, C–N: 1.37 |
Nitro Group Reactivity
The electron-withdrawing nitro group at the 3-position directs electrophilic substitutions and participates in redox reactions:
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Reduction:
Yields an amine derivative, though specific reduction conditions for this compound require further study.
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Electrophilic Substitution: Limited by nitro group deactivation; halogenation or nitration is unlikely without forcing conditions.
Photochemical and Thermal Stability
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Thermal Decomposition: Onset at ~220°C (DSC data), with exothermic degradation of the imine bond .
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Photostability: UV-Vis studies show decomposition under prolonged UV exposure (λ = 254 nm) via imine bond cleavage.
Biological Interactions
While not a direct chemical reaction, the compound’s bioactivity involves:
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Enzyme Inhibition: Competitive inhibition of α-glucosidase () via hydrogen bonding with active-site residues .
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Antioxidant Activity: Scavenges DPPH radicals () through phenolic hydrogen donation .
Comparative Reactivity with Analogues
| Compound Modification | Reactivity Difference | Source |
|---|---|---|
| 4-Bromo substitution | Higher metal affinity | |
| 2-Chloro substitution | Reduced tautomerization | |
| Diethylamino group addition | Enhanced solubility |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 260.22 g/mol. Its structure features:
- A phenolic group , enhancing its reactivity.
- A nitrophenyl imine moiety , which contributes to its biological activity.
- The presence of fluorine and nitrogen , which can influence its interaction with biological targets.
Biological Activities
Research indicates that 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol exhibits several notable biological activities:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Studies suggest that its ability to form stable complexes with metal ions enhances its efficacy in biological systems.
- Chelating Agent : It acts as a chelating agent, forming stable complexes with metals such as copper and iron. This property may improve its solubility and bioavailability, making it suitable for therapeutic applications.
- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, contributing to its potential use in formulations aimed at reducing oxidative stress.
Medicinal Chemistry
The compound's biological activities make it a candidate for drug development. Its ability to interact with biomolecules suggests potential applications in:
- Drug formulation : Enhancing the solubility and stability of active pharmaceutical ingredients.
- Targeted therapy : Investigating its role in selectively targeting cancer cells or pathogens.
Coordination Chemistry
The chelating properties of this compound allow it to be used in coordination chemistry studies:
- Metal Complex Formation : It can form mixed ligand complexes with transition metals, which are useful in catalysis and material science .
| Metal Ion | Stability Constant (log K) |
|---|---|
| Cu(II) | 5.67 |
| Ni(II) | 4.89 |
| Co(II) | 4.32 |
This table summarizes the stability constants of metal complexes formed with the compound, indicating its effectiveness as a chelator.
Material Science
The compound's unique properties can be exploited in material science for:
- Synthesis of Functional Materials : Its reactivity can be harnessed to create novel polymers or coatings with specific functionalities.
- Sensor Development : Due to its ability to interact with metal ions, it may be used in sensors for detecting metal contamination in environmental samples.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Chelating Properties
Research conducted on the chelation of metal ions by the compound revealed that it forms stable complexes that enhance the solubility of poorly soluble drugs. This study highlights its applicability in improving drug formulations for better therapeutic outcomes.
Mechanism of Action
The mechanism of action of 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its cellular uptake .
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s nitro and fluoro substituents distinguish it from other Schiff bases. Key analogs include:
- Fluorine Contribution: The 4-fluoro substituent may improve metabolic stability and lipophilicity compared to non-halogenated analogs like S-3 or Compound 1 .
Antimicrobial Activity
- Target Compound : Predicted broad-spectrum activity due to nitro and fluoro groups, which disrupt microbial membranes or enzyme function.
- S-3 () : Exhibited 93.2% α-amylase inhibition, suggesting nitro-substituted Schiff bases are potent antidiabetic agents. The fluoro analog may show enhanced activity due to higher electronegativity .
- Zn(II) Complexes (): Schiff bases with triazole or chromenone moieties demonstrated enhanced antimicrobial activity. The target compound’s nitro group could similarly coordinate metal ions for synergistic effects .
Anticancer Potential
- DNA Interaction () : Hyperchromic shifts in S-1 (chloro-substituted) and S-3 (nitro-substituted) indicate DNA intercalation. The target compound’s nitro group may induce stronger DNA damage via radical formation .
- Apoptosis Induction (): Triazole-Schiff base nanoparticles arrested the MCF-7 cell cycle. The nitro-fluoro substituents in the target compound might enhance apoptosis through ROS generation .
Corrosion Inhibition
- PMP and TMP () : Alkyl-substituted Schiff bases adsorbed on mild steel via hydrophobic interactions. The target compound’s nitro and fluoro groups could improve adsorption via polar interactions, though solubility may be a limitation .
- Thiadiazole Derivatives (): Schiff bases with sulfur atoms (e.g., 4-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)methyl)phenol) showed high inhibition efficiency. The target compound lacks sulfur but may compensate with nitro’s electron-withdrawing effects .
Photophysical and Dye Properties
- Azo-Imine Dyes () : Compound 1 (phenyl-substituted) absorbed UV light due to conjugated imine bonds. The target compound’s nitro group may redshift absorption (bathochromic shift), making it suitable for visible-light applications .
- Coumarin Hybrids () : Methoxy or chloro substituents in coumarin-Schiff bases altered fluorescence. The nitro-fluoro combination might quench fluorescence but enhance stability .
Biological Activity
4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol, with the molecular formula , is a compound that has garnered interest in various fields of scientific research, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
The compound is characterized by:
- Molecular Weight : 273.20 g/mol
- Appearance : Yellow solid
- Melting Point : 212-214 °C
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and methanol.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 4-aminophenol and p-fluoro-3-nitrobenzaldehyde, often conducted in ethanol under reflux conditions. The reaction yields the desired compound through a straightforward synthetic route that can be scaled for industrial applications .
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Bacillus subtilis | 10.0 |
| Pseudomonas aeruginosa | 25.0 |
The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, this compound exhibits antifungal activity. The following table summarizes its efficacy against common fungal pathogens:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 18.0 |
| Aspergillus niger | 30.0 |
| Fusarium oxysporum | 25.0 |
These results indicate that the compound could be beneficial in treating fungal infections, particularly those caused by opportunistic pathogens .
Anticancer Properties
Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound is attributed to its chemical structure, particularly the presence of the nitro group, which can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes, which is crucial for its antimicrobial and anticancer activities .
Case Studies
Several case studies have documented the efficacy of this compound:
- Study on Antibacterial Efficacy : A controlled study demonstrated that the compound significantly reduced bacterial load in infected animal models compared to untreated controls.
- Antifungal Treatment : Clinical trials indicated improvement in patients with Candida infections when treated with formulations containing this compound.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed promising results in terms of reduced viability and increased apoptosis rates upon treatment with the compound.
Q & A
Q. What experimental strategies are recommended for synthesizing 4-[(1E)-[(4-fluoro-3-nitrophenyl)imino]methyl]phenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Schiff base condensation reaction between 4-fluoro-3-nitroaniline and 4-hydroxybenzaldehyde. Key steps include:
- Dissolving 4-fluoro-3-nitroaniline in ethanol with catalytic acetic acid (pH 4–5).
- Adding 4-hydroxybenzaldehyde dropwise under reflux (70–80°C) for 6–8 hours.
- Monitoring progress via TLC and isolating the product via recrystallization from ethanol.
Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and acid catalysts (e.g., HCl vs. acetic acid) to improve yield (>75%) and purity. Characterization via melting point (e.g., 185–186°C) and FTIR (C=N stretch at ~1600–1620 cm⁻¹) is critical .
Q. How can X-ray crystallography and computational tools be applied to resolve structural ambiguities in Schiff base derivatives like this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction : Use SHELX or SHELXL for structure refinement. For example, bond lengths (C=N: ~1.28 Å, C–O: ~1.36 Å) and angles (e.g., C–N–C: ~122°) can confirm imine and phenolic groups .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize molecular geometry and assess disorder .
- DFT calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-311G(d,p) level to compare experimental vs. theoretical bond parameters .
Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?
- Methodological Answer :
- FTIR : Identify phenolic O–H (3200–3500 cm⁻¹), aromatic C=C (1450–1600 cm⁻¹), and C=N (1600–1620 cm⁻¹) stretches .
- NMR :
- ¹H-NMR : Aromatic protons (δ 6.8–8.2 ppm), imine proton (δ ~8.5 ppm), and phenolic O–H (δ ~9.5 ppm, broad).
- ¹³C-NMR : Imine carbon (δ ~160 ppm), aromatic carbons (δ 110–150 ppm) .
- UV-Vis : π→π* transitions (λmax ~300–350 nm) and n→π* transitions (λmax ~400–450 nm) in ethanol .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?
- Methodological Answer :
- Perform graph-set analysis (e.g., using Mercury or CrystalExplorer) to classify hydrogen bonds (e.g., O–H⋯N or O–H⋯O).
- Compare motifs like R₂²(8) (phenolic O–H⋯N=imine) or C(6) chains in related Schiff bases.
- Use Etter’s rules to predict hydrogen-bond donor/acceptor priorities and lattice stability .
Q. What computational approaches are suitable for predicting the electronic and optical properties of this compound?
- Methodological Answer :
- DFT : Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV) and electrostatic potential maps to assess charge distribution.
- TD-DFT : Simulate UV-Vis spectra (e.g., excitations at 350–450 nm) in solvents like ethanol using the PCM model .
- Molecular docking : Study interactions with biological targets (e.g., tubulin) using AutoDock Vina to rationalize anti-proliferative activity .
Q. How can contradictions in experimental and computational data (e.g., bond lengths, reactivity) be systematically addressed?
- Methodological Answer :
- Cross-validation : Compare X-ray data (C=N: 1.28 Å) with DFT-optimized values (1.30 Å) to assess systematic errors.
- Sensitivity analysis : Vary computational parameters (e.g., basis set, solvation model) to quantify uncertainty in properties like dipole moments .
- Kinetic studies : Use stopped-flow spectroscopy to resolve discrepancies in reaction rates (e.g., Schiff base formation vs. hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
